molecular formula C14H12BrN5OS B2690020 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-bromonicotinamide CAS No. 1428349-81-8

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-bromonicotinamide

Cat. No.: B2690020
CAS No.: 1428349-81-8
M. Wt: 378.25
InChI Key: ZFLHYTDFFPXVJJ-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-bromonicotinamide is a complex organic compound that features a pyrazole ring, a thiazole ring, and a brominated nicotinamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Mechanism of Action

Target of Action

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-bromonicotinamide is a compound that has been gaining attention in the scientific community. . Thiazoles, a class of compounds to which this compound belongs, have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the interaction of the compound with its targets.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially influence the bioavailability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-bromonicotinamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyrazole ring can be introduced via a condensation reaction between hydrazine and a 1,3-diketone. The final step involves coupling the pyrazole-thiazole intermediate with 5-bromonicotinic acid or its derivatives under amide bond-forming conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and solvent systems, as well as employing catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-bromonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-bromonicotinamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole-thiazole derivatives and brominated nicotinamides. Examples are:

Uniqueness

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-bromonicotinamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyrazole and thiazole rings, along with the brominated nicotinamide moiety, makes it a versatile compound for various applications .

Properties

IUPAC Name

5-bromo-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN5OS/c15-11-6-10(7-16-8-11)13(21)17-4-2-12-9-22-14(19-12)20-5-1-3-18-20/h1,3,5-9H,2,4H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLHYTDFFPXVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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